2-(2,4-Dichlorophenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

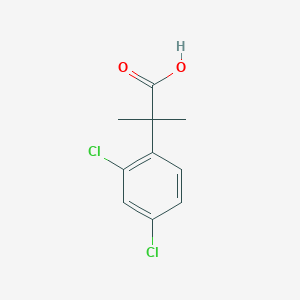

2-(2,4-Dichlorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid is broadleaf weeds . It is a synthetic plant hormone auxin that is employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control these weeds .

Mode of Action

2-(2,4-Dichlorophenoxyacetic acid) operates as a systemic herbicide . It kills most broadleaf weeds by causing uncontrolled growth . Most grasses such as cereals, lawn turf, and grassland are relatively unaffected . This selective action makes it an effective herbicide for many agricultural applications.

Biochemical Pathways

The compound affects the normal growth pathways of the target weeds, causing uncontrolled, unsustainable growth that eventually leads to the plant’s death . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The main degradation metabolite is 2,4-dichlorophenol (2,4-DCP) .

Pharmacokinetics

The pharmacokinetics of this compound in the environment involves several processes. These include rainwater movement, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition . The compound is highly water-soluble , which influences its distribution and persistence in the environment.

Result of Action

The result of the action of this compound is the death of the target weeds due to uncontrolled growth . This allows the desired crops to grow without competition for resources. The compound can also have significant effects on non-target organisms and the environment .

Action Environment

The action of this compound is influenced by various environmental factors. These include the presence of rainwater, sunlight (for photodecomposition), and specific soil and weather conditions . The compound’s effectiveness can also be influenced by the presence of certain microorganisms that can degrade it .

Analyse Biochimique

Biochemical Properties

2-(2,4-Dichlorophenyl)-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the regulation of plant growth. It functions by mimicking natural auxins, thereby promoting cell elongation and division. This compound interacts with specific enzymes and proteins, such as auxin-binding proteins and receptors, which are integral to its function. The interaction with these biomolecules triggers a cascade of events that lead to the activation of gene expression related to growth and development .

Cellular Effects

The effects of this compound on various cell types are profound. In plant cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound promotes the elongation of cells in the stem and root, leading to increased growth. Additionally, it affects the expression of genes involved in cell division and differentiation, thereby influencing the overall development of the plant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with auxin receptors. These receptors, upon binding with the compound, undergo conformational changes that activate downstream signaling pathways. This activation leads to the transcription of specific genes that regulate growth and development. Furthermore, the compound can inhibit or activate enzymes involved in auxin metabolism, thereby modulating its concentration and activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in vitro and in vivo has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes growth and development without causing significant adverse effects. At high doses, it can exhibit toxic effects, including disruption of cellular processes and induction of stress responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Toxicity studies have indicated that high doses can lead to adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to auxin metabolism. It interacts with enzymes such as auxin oxidases and conjugases, which regulate its concentration and activity within the cell. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its role in modulating growth and development through metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound to target sites where it exerts its effects. The localization and accumulation of the compound within specific tissues are crucial for its function, as it needs to reach the appropriate cellular compartments to interact with its targets .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets. Targeting signals and post-translational modifications play a role in directing the compound to these locations. The precise localization of the compound ensures that it can effectively modulate cellular processes and exert its biochemical effects .

Activité Biologique

2-(2,4-Dichlorophenyl)-2-methylpropanoic acid, commonly referred to as dichlorprop, is a chlorophenoxy herbicide structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D). It is primarily used for controlling broadleaf weeds in various agricultural settings. This article reviews its biological activity, including its mechanisms of action, effects on human health and the environment, and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8Cl2O3

- Molecular Weight : 219.07 g/mol

- IUPAC Name : this compound

Dichlorprop functions primarily as a herbicide through its action as an auxin mimic. It disrupts normal plant growth by interfering with hormone regulation, leading to uncontrolled growth and eventual plant death. The compound binds to the auxin receptor, triggering a cascade of physiological responses that are detrimental to target plants.

Herbicidal Effects

Dichlorprop is effective against a wide range of broadleaf weeds. Its herbicidal activity has been attributed to:

- Disruption of Plant Hormones : Mimicking natural auxins, leading to abnormal growth patterns.

- Inhibition of Cell Division : Affecting the mitotic processes in plant cells.

Toxicity and Environmental Impact

Research indicates that dichlorprop can have significant effects on non-target organisms. Studies have shown:

- Aquatic Toxicity : The compound poses risks to aquatic life, with studies indicating adverse effects on fish and invertebrates at varying concentrations .

- Soil Microbial Communities : It can alter the composition and function of soil microbial communities, affecting nutrient cycling and soil health .

Case Study 1: Aquatic Toxicity Assessment

A study evaluated the impact of dichlorprop on freshwater ecosystems. Results showed that concentrations as low as 10 µg/L could affect the reproductive success of certain fish species. The study emphasized the need for careful management practices when using this herbicide near water bodies.

Case Study 2: Soil Microbial Response

Research conducted on soil treated with dichlorprop revealed changes in microbial community structure. The study noted a significant reduction in beneficial bacteria and fungi, which are crucial for maintaining soil health and fertility. This alteration can lead to long-term consequences for agricultural productivity .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of dichlorprop. While primarily known for its herbicidal activity, some research suggests it may exhibit antibacterial properties against certain pathogens. For example:

- A study reported that dichlorprop showed inhibitory effects on the growth of Staphylococcus aureus at specific concentrations .

Structure-Activity Relationship (SAR)

Investigations into the SAR of dichlorprop have revealed that modifications in its chemical structure could enhance its biological activity or reduce toxicity. For instance:

- Substituting chlorine atoms with other functional groups has been shown to alter its herbicidal efficacy significantly .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of 2-(2,4-dichlorophenyl)-2-methylpropanoic acid is as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of fexofenadine, a non-sedating antihistamine used to treat allergic conditions. The compound serves as a precursor that undergoes bromination to yield 2-(4-bromophenyl)-2-methylpropanoic acid, which is then transformed into fexofenadine through several synthetic steps .

1.2 Case Study: Fexofenadine Production

A detailed examination of the synthesis process reveals that the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium can yield high-purity derivatives. For instance, one study reported achieving over 99% purity of the desired brominated product using optimized reaction conditions (pH neutral) and solvent extraction methods . This high level of purity is crucial for pharmaceutical applications to ensure efficacy and minimize side effects.

Agricultural Applications

2.1 Herbicide Development

The compound also finds utility in agricultural chemistry, particularly in the formulation of herbicides. Its structural characteristics allow it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without harming crops .

2.2 Case Study: Herbicide Efficacy

Research has demonstrated that formulations containing this compound exhibit effective weed control in various crops. In trials conducted on common agricultural weeds, these formulations showed a significant reduction in weed biomass compared to untreated controls, highlighting their potential for enhancing crop yields .

Analytical Chemistry Applications

3.1 Reference Standards

In analytical chemistry, this compound is used as a reference standard for method validation and quality control in laboratories. Its well-defined chemical properties make it suitable for calibration in chromatographic techniques such as HPLC and GC-MS .

3.2 Case Study: Method Validation

A study focused on the validation of analytical methods for detecting pesticide residues included this compound as a standard. The results indicated that using this compound improved the accuracy and precision of the detection methods employed, showcasing its importance in ensuring food safety .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRQWPQKMUERPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.